REACTION_CXSMILES
|
C(Cl)Cl.C(N(CC)CC)C.[B]1OC(C)(C)C(C)(C)O1.I[C:21]1[CH:26]=[CH:25][C:24]2[O:27][CH2:28][O:29][C:23]=2[CH:22]=1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O1CCOCC1>[O:27]1[C:24]2[CH:25]=[CH:26][CH:21]=[CH:22][C:23]=2[O:29][CH2:28]1 |f:4.5.6.7,^1:10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.43 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
[B]1OC(C(O1)(C)C)(C)C
|
Name
|
|
Quantity
|
262 mg
|
Type
|
reactant
|
Smiles
|
IC1=CC2=C(C=C1)OCO2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
28 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath for 22 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An aliquot (0.3 ml) was removed from the reaction
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed several times with water and analysed by gc (fid detector, SGE HT5 capillary column)
|
Type
|
CUSTOM
|
Details
|
All the 1-iodo-3,4-methylenedioxybenzene had reacted
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |